10-(3,5-Diphenylphenyl)-1,8-diphenylanthracene
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Overview
Description
10-(3,5-Diphenylphenyl)-1,8-diphenylanthracene is a novel anthracene derivative known for its unique structural properties and high fluorescence yield. This compound has gained significant attention in the field of organic electronics, particularly for its application in organic light-emitting diodes (OLEDs) due to its excellent blue light-emitting properties .
Preparation Methods
The synthesis of 10-(3,5-Diphenylphenyl)-1,8-diphenylanthracene typically involves a Suzuki coupling reaction. This method is preferred due to its efficiency in forming carbon-carbon bonds. The reaction conditions generally include the use of palladium catalysts and bases such as potassium carbonate in a solvent like toluene . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. Industrial production methods may involve scaling up this reaction with continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
10-(3,5-Diphenylphenyl)-1,8-diphenylanthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.
Substitution: Electrophilic substitution reactions are common, where halogenation can be achieved using reagents like bromine or chlorine under controlled conditions
Scientific Research Applications
10-(3,5-Diphenylphenyl)-1,8-diphenylanthracene has a wide range of applications in scientific research:
Biology: The compound’s fluorescence properties make it useful in bioimaging and as a fluorescent probe in various biological assays.
Medicine: Research is ongoing to explore its potential in photodynamic therapy, where its light-emitting properties can be harnessed to target and destroy cancer cells.
Industry: Beyond OLEDs, it is also used in the development of organic photovoltaic cells and other optoelectronic devices
Mechanism of Action
The mechanism by which 10-(3,5-Diphenylphenyl)-1,8-diphenylanthracene exerts its effects is primarily through its interaction with light. The compound absorbs light and undergoes electronic transitions that result in the emission of blue light. This process involves the excitation of electrons to higher energy states and their subsequent return to the ground state, releasing energy in the form of light. The molecular targets and pathways involved include the π-conjugated system of the anthracene core, which facilitates efficient energy transfer and emission .
Comparison with Similar Compounds
10-(3,5-Diphenylphenyl)-1,8-diphenylanthracene can be compared with other anthracene derivatives such as:
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield but has issues with crystallization in thin films.
9,10-Bis(phenylethynyl)anthracene: Exhibits high thermal stability and blue emission but with different substituents affecting its optical properties.
9,10-Bis(3’,5’-diphenylphenyl)anthracene: Similar to our compound but with different substituents that influence its emission properties and stability
The uniqueness of this compound lies in its combination of high fluorescence yield, thermal stability, and efficient blue light emission, making it a valuable material for advanced optoelectronic applications.
Properties
CAS No. |
872714-32-4 |
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Molecular Formula |
C44H30 |
Molecular Weight |
558.7 g/mol |
IUPAC Name |
10-(3,5-diphenylphenyl)-1,8-diphenylanthracene |
InChI |
InChI=1S/C44H30/c1-5-15-31(16-6-1)35-27-36(32-17-7-2-8-18-32)29-37(28-35)44-40-25-13-23-38(33-19-9-3-10-20-33)42(40)30-43-39(24-14-26-41(43)44)34-21-11-4-12-22-34/h1-30H |
InChI Key |
GEZAOELVIUFQDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC3=C(C4=C(C=C32)C(=CC=C4)C5=CC=CC=C5)C6=CC(=CC(=C6)C7=CC=CC=C7)C8=CC=CC=C8 |
Origin of Product |
United States |
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